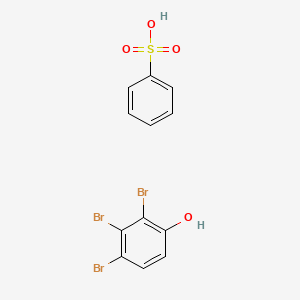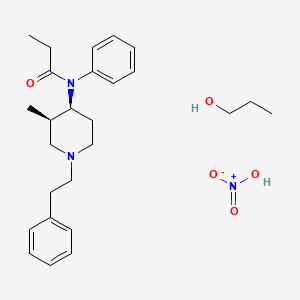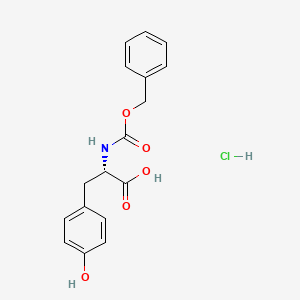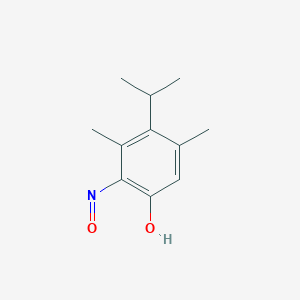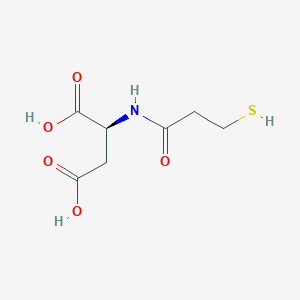
N-(3-Sulfanylpropanoyl)-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Sulfanylpropanoyl)-L-aspartic acid: is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a sulfanyl group attached to a propanoyl chain, which is further linked to the L-aspartic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Sulfanylpropanoyl)-L-aspartic acid typically involves the following steps:
Starting Materials: The synthesis begins with L-aspartic acid and 3-mercaptopropanoic acid.
Condensation Reaction: The carboxyl group of L-aspartic acid reacts with the amino group of 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and pH.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(3-Sulfanylpropanoyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives.
科学研究应用
N-(3-Sulfanylpropanoyl)-L-aspartic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of N-(3-Sulfanylpropanoyl)-L-aspartic acid involves:
Molecular Targets: It targets enzymes that interact with sulfanyl and carboxyl groups.
Pathways: It modulates biochemical pathways by inhibiting or activating specific enzymes, leading to changes in metabolic processes.
相似化合物的比较
Similar Compounds
Captopril: An angiotensin-converting enzyme (ACE) inhibitor with a similar sulfanyl group.
N-(3-Sulfanylpropanoyl)-L-alanine: Another amino acid derivative with a sulfanyl group.
Uniqueness
N-(3-Sulfanylpropanoyl)-L-aspartic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
65134-67-0 |
|---|---|
分子式 |
C7H11NO5S |
分子量 |
221.23 g/mol |
IUPAC 名称 |
(2S)-2-(3-sulfanylpropanoylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO5S/c9-5(1-2-14)8-4(7(12)13)3-6(10)11/h4,14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m0/s1 |
InChI 键 |
WYTUJXCMBXVSKP-BYPYZUCNSA-N |
手性 SMILES |
C(CS)C(=O)N[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C(CS)C(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
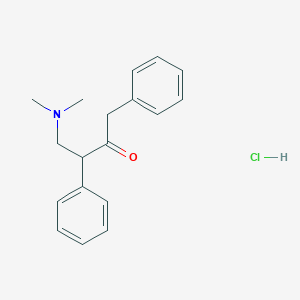
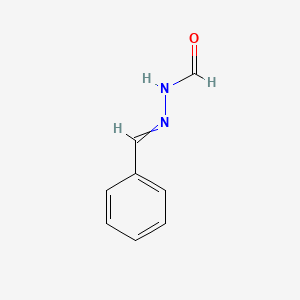
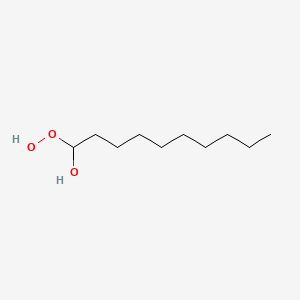
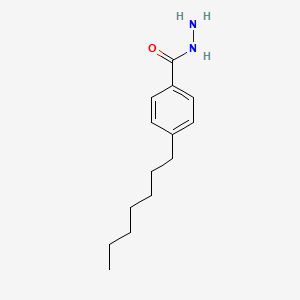
![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
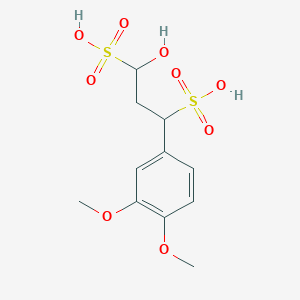
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
